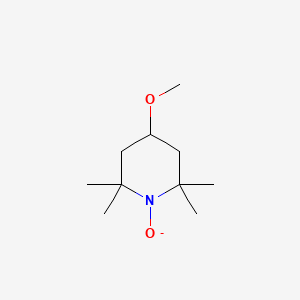

4-メトキシ-2,2,6,6-テトラメチル-1-オキシドピペリジン

説明

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .

科学的研究の応用

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in the oxidation of alcohols to aldehydes and ketones.

Biology: The compound is employed in studies involving free radicals and their effects on biological systems.

Medicine: Research has explored its potential as an antioxidant and its role in mitigating oxidative stress.

作用機序

Target of Action

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as 4-Methoxy-TEMPO, is an aminoxyl free radical . It is commonly employed for the oxidation reaction of alcohols, both primary and secondary . Therefore, the primary targets of this compound are alcohols that undergo oxidation reactions.

Mode of Action

The compound interacts with its targets (alcohols) through an oxidation reaction . This interaction results in the conversion of the alcohol to a carbonyl compound .

Result of Action

The molecular effect of the action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is the transformation of alcohols into carbonyl compounds . The cellular effects would depend on the specific role of these alcohols and the resulting carbonyl compounds in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine. For instance, the compound has been reported to have a pH of 8.2 in a 20 g/l solution in water at 20 °C . This suggests that the compound might be more stable and effective in slightly alkaline conditions.

生化学分析

Biochemical Properties

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine plays a significant role in biochemical reactions, primarily due to its ability to act as a stable free radical. This compound interacts with various enzymes and proteins, facilitating oxidation reactions. For instance, it is known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones . The interaction between 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and these biomolecules is typically characterized by the transfer of electrons, which is a key aspect of its catalytic activity.

Cellular Effects

The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an oxidizing agent, it can modulate the redox state of cells, thereby affecting various signaling pathways that are sensitive to oxidative stress . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine has been shown to impact gene expression by altering the activity of transcription factors that respond to changes in the cellular redox environment.

Molecular Mechanism

At the molecular level, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine exerts its effects through several mechanisms. One of the primary mechanisms is the oxidation of substrates via electron transfer. This compound can bind to specific sites on enzymes and proteins, facilitating the transfer of electrons and promoting oxidation reactions . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can inhibit or activate enzymes by modifying their redox state, which in turn affects their catalytic activity and overall function.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate oxidative stress and related cellular processes.

Dosage Effects in Animal Models

The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine vary with different dosages in animal models. At lower doses, this compound can effectively modulate oxidative stress without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative damage to tissues and organs. Studies have identified threshold effects, where the beneficial effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine are observed at specific dosage ranges, beyond which toxicity becomes apparent.

Metabolic Pathways

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. This compound interacts with enzymes such as oxidases and dehydrogenases, facilitating the transfer of electrons and promoting the oxidation of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within tissues can also influence its overall efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an important factor in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be influenced by its subcellular distribution, as different cellular environments may affect its redox potential and interactions with biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .

化学反応の分析

Types of Reactions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Substitution: Halogenated compounds such as chloroformates can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .

類似化合物との比較

Similar Compounds

4-Hydroxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Similar in structure but contains a hydroxyl group instead of a methoxy group.

4-Carboxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.

Uniqueness

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as a catalyst in oxidation reactions .

特性

IUPAC Name |

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWUNHAMWRFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915010 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95407-69-5 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)